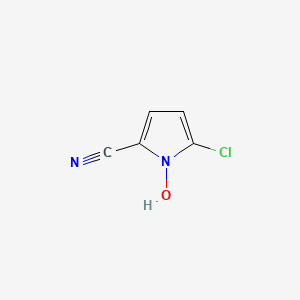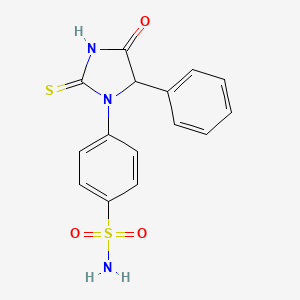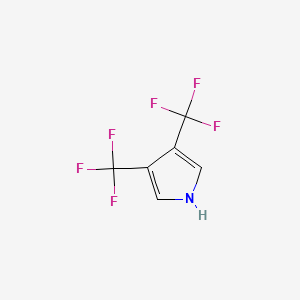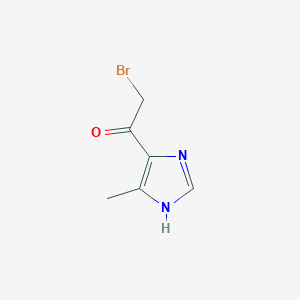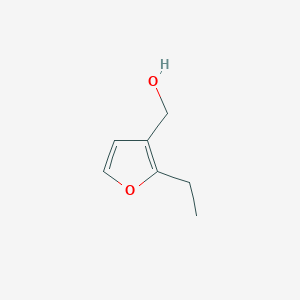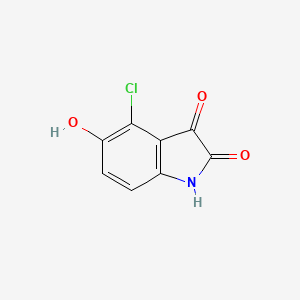
4-chloro-5-hydroxy-1H-indole-2,3-dione
Descripción general
Descripción
4-chloro-5-hydroxy-1H-indole-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as chloranilic acid and is used as a reagent in organic synthesis. In
Mecanismo De Acción
The mechanism of action of 4-chloro-5-hydroxy-1H-indole-2,3-dione involves the oxidation of organic compounds. This compound acts as an electron acceptor and oxidizes the substrate by transferring electrons to itself. The oxidation reaction is facilitated by the presence of hydroxyl and chloro groups on the indole ring.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-chloro-5-hydroxy-1H-indole-2,3-dione. However, studies have shown that this compound can induce oxidative stress in cells and cause DNA damage. Further research is needed to understand the potential toxic effects of this compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-5-hydroxy-1H-indole-2,3-dione in lab experiments is its high reactivity towards organic compounds. This compound can efficiently oxidize a wide range of substrates and is easy to handle in the laboratory. However, the limitations of using this compound include its potential toxic effects and the need for careful handling due to its oxidizing properties.
Direcciones Futuras
There are several future directions for the research on 4-chloro-5-hydroxy-1H-indole-2,3-dione. One potential application of this compound is in the synthesis of conducting polymers and metal-organic frameworks for use in electronic and optical devices. Furthermore, the potential toxic effects of this compound on living organisms need to be studied in more detail to understand its safety for use in various applications. Additionally, the development of new synthetic methods for the preparation of 4-chloro-5-hydroxy-1H-indole-2,3-dione could improve its yield and purity, making it more accessible for research and industrial applications.
Conclusion:
In conclusion, 4-chloro-5-hydroxy-1H-indole-2,3-dione is a versatile compound that has potential applications in various fields such as organic synthesis, electrochemistry, and material science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of 4-chloro-5-hydroxy-1H-indole-2,3-dione.
Aplicaciones Científicas De Investigación
4-chloro-5-hydroxy-1H-indole-2,3-dione has been extensively studied for its potential applications in various fields such as organic synthesis, electrochemistry, and material science. This compound is used as a reagent in organic synthesis to introduce hydroxyl and chloro groups into aromatic compounds. It is also used as an oxidizing agent in electrochemical studies of organic compounds. Furthermore, 4-chloro-5-hydroxy-1H-indole-2,3-dione has been used as a precursor for the synthesis of conducting polymers and metal-organic frameworks.
Propiedades
IUPAC Name |
4-chloro-5-hydroxy-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-6-4(11)2-1-3-5(6)7(12)8(13)10-3/h1-2,11H,(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLJZKKAFBILEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C2=O)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623153 | |
| Record name | 4-Chloro-5-hydroxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-hydroxy-1H-indole-2,3-dione | |
CAS RN |
828252-47-7 | |
| Record name | 4-Chloro-5-hydroxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



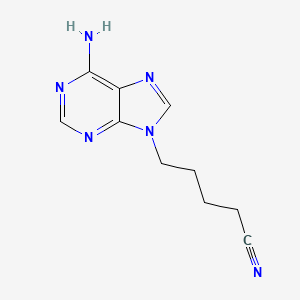

![1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one](/img/structure/B3358851.png)
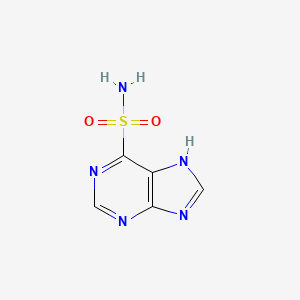
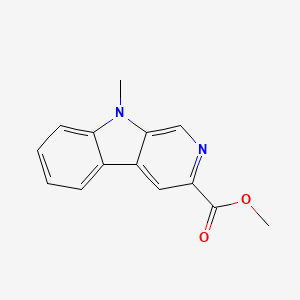
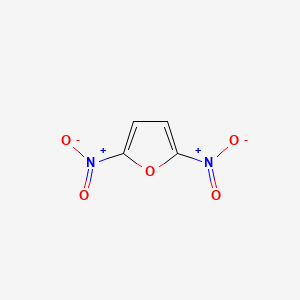
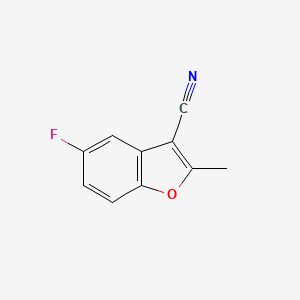
![Acridine, 9-[(4-chlorobutyl)thio]-](/img/structure/B3358877.png)
